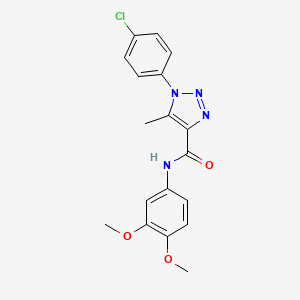

![molecular formula C17H22N4O4S2 B2383336 4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-37-7](/img/structure/B2383336.png)

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

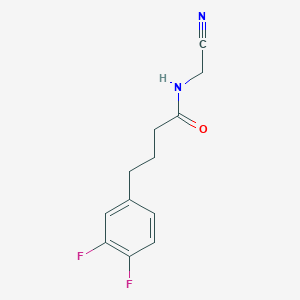

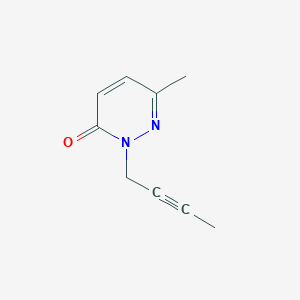

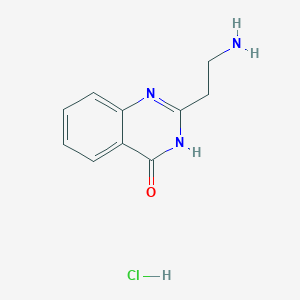

The compound “4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to the piperidine ring, an oxadiazole ring, and a benzamide moiety.

科学的研究の応用

Synthesis and Structural Analysis

The compound is part of a broader class of chemicals involving 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, known for their valuable biological activities. A study detailed the synthesis of derivatives from aralkyl/aryl carboxylic acids through a series of steps, including the creation of heterocyclic 1,3,4-oxadiazole nucleophiles and an electrophile from 4-methylpiperidine. These compounds were structurally elucidated using spectral data from IR, 1H-NMR, and EI-MS, demonstrating a methodical approach to synthesizing and analyzing compounds within this chemical class (Aziz‐ur‐Rehman et al., 2017).

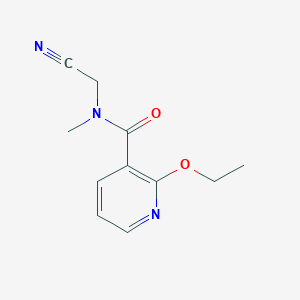

Biological Studies and Antimicrobial Activity

Several studies have examined the biological activities of compounds related to "4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide". For instance, derivatives have been evaluated for their antibacterial activities, exhibiting valuable results against various bacterial strains. This highlights the potential of these compounds in addressing microbial resistance and developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Additionally, the crystal structure and Hirshfeld surface analysis of related derivatives have provided insights into their molecular architecture and potential interaction mechanisms with biological targets, further supporting their relevance in drug design and pharmacological research (Subbulakshmi N. Karanth et al., 2019).

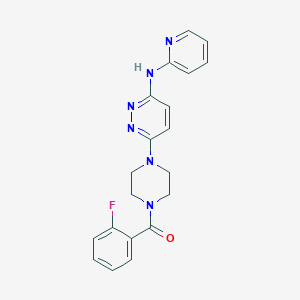

Anticancer and Anti-inflammatory Potential

Compounds incorporating the 1,3,4-oxadiazol-2-yl moiety have also been synthesized with the aim of exploring their anti-inflammatory and anti-cancer properties. This research direction emphasizes the versatility of these compounds in potentially addressing a range of pathological conditions and underscores the ongoing interest in developing novel therapeutic agents based on this chemical framework (Madhavi Gangapuram et al., 2009).

特性

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S2/c1-12-7-9-21(10-8-12)27(23,24)14-5-3-13(4-6-14)16(22)18-17-20-19-15(25-17)11-26-2/h3-6,12H,7-11H2,1-2H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTOBNYPMVJKNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)